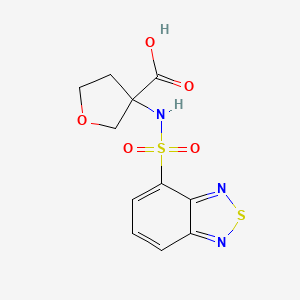![molecular formula C15H21N3 B7595472 N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, also known as PPM or PPM-18, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPM is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline inhibits the growth of cancer cells and fungi, and reduces the production of inflammatory cytokines. In vivo studies have shown that N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has anti-inflammatory and analgesic effects, and reduces the growth of tumors.
実験室実験の利点と制限
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has several advantages for lab experiments, including its low cost, ease of synthesis, and stability. However, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline. One direction is to further investigate the mechanism of action of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline and its potential targets. Another direction is to explore the use of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline as a scaffold for the development of new drugs. Additionally, the use of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline in material science and analytical chemistry can be further explored. Finally, the potential toxicity of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline needs to be further investigated to ensure its safety for use in various applications.
In conclusion, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline is a pyrazole-based compound that has gained attention in scientific research due to its potential applications in various fields. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, including the investigation of its mechanism of action and potential targets, the development of new drugs based on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, and the exploration of its use in material science and analytical chemistry.
合成法
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline can be synthesized using different methods, including the reaction of 3-pentanone with hydrazine hydrate, followed by reaction with 4-chloroaniline and then with formaldehyde. Another method involves the reaction of 3-pentanone with phenylhydrazine, followed by reaction with 4-chloroaniline and then with formaldehyde. The yield of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline using these methods is around 50-60%.
科学的研究の応用
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been found to have anti-inflammatory, antitumor, and antifungal activities. In material science, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been used as a ligand for the synthesis of metal-organic frameworks. In analytical chemistry, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been used as a reagent for the determination of trace amounts of copper.
特性
IUPAC Name |
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-3-15(4-2)18-11-10-14(17-18)12-16-13-8-6-5-7-9-13/h5-11,15-16H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVXYGHFVRJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)